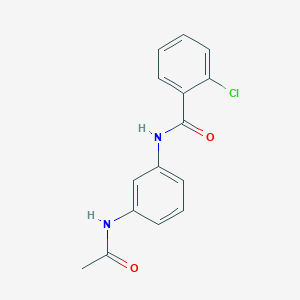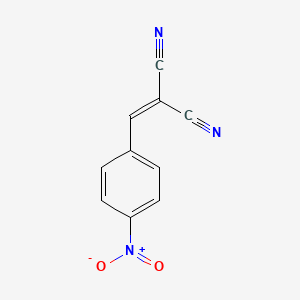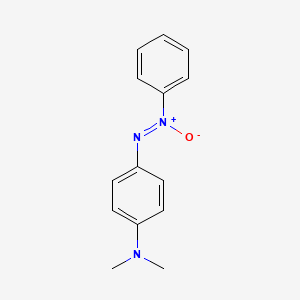
N-(3-acetamidophenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-chlorobenzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
1. Metabolism Studies
N-(3-acetamidophenyl)-2-chlorobenzamide and its related compounds have been studied for their metabolism in human and animal models. A study found that human liver microsomes can metabolize related compounds like alachlor to its metabolites, indicating the involvement of human cytochrome P450 enzymes in this process (Coleman et al., 1999). Another study expanded on this by comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the differences in metabolic pathways between species (Coleman et al., 2000).
2. Anticancer, Anti-Inflammatory, and Analgesic Activities
The potential of related acetamide derivatives in therapeutic applications has been explored. A study synthesized derivatives with phenoxy acetamide and assessed their anticancer, anti-inflammatory, and analgesic activities. Among the synthesized compounds, one demonstrated significant potential as a therapeutic agent (Rani et al., 2014).
3. Environmental Impact and Degradation
Research has been conducted on the environmental impact and degradation of related compounds. For instance, a study on the herbicide acetochlor (related to N-(3-acetamidophenyl)-2-chlorobenzamide) in the hydrologic system of the Midwestern United States revealed its presence in various water samples, contributing to environmental monitoring and safety assessments (Kolpin et al., 1996).
4. Drug Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of related acetamide compounds have been explored for their potential as anticancer drugs. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its structure and potential anticancer activity through in silico modeling (Sharma et al., 2018).
5. Analytical Methods and Quantitative Analysis
Analytical methods and quantitative analysis have been applied to related compounds for environmental monitoring. A study on the hydrolysis of a benzoylphenylurea insecticide, producing 2-chlorobenzamide (a related compound), highlighted the importance of accurate prediction models for environmental safety assessments (Lu et al., 2004).
Propiedades
Nombre del producto |
N-(3-acetamidophenyl)-2-chlorobenzamide |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Clave InChI |
WLFFAEBDQNWOJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)






![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)

